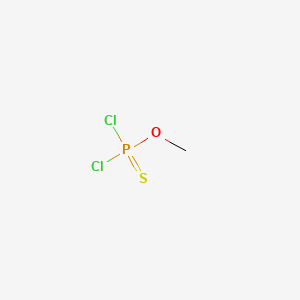
3-(3-Chloropropyl)pyridine
Übersicht
Beschreibung
3-(3-Chloropropyl)pyridine is a chemical compound with the CAS Number: 21011-66-5 . It has a molecular weight of 155.63 and its IUPAC name is 3-(3-chloropropyl)pyridine .
Molecular Structure Analysis
The InChI code for 3-(3-Chloropropyl)pyridine is 1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 . The molecule contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
3-(3-Chloropropyl)pyridine has a molecular weight of 155.63 .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
“3-(3-Chloropropyl)pyridine” can be used in the synthesis of various piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmaceutical Applications
Piperidine derivatives, which can be synthesized using “3-(3-Chloropropyl)pyridine”, have extensive pharmaceutical applications. The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, “3-(3-Chloropropyl)pyridine” can be used as a building block in the design of various drugs.
Biological Activity
Piperidines, which can be synthesized using “3-(3-Chloropropyl)pyridine”, have been found to exhibit a wide range of biological activities . This makes “3-(3-Chloropropyl)pyridine” a valuable compound in the field of medicinal chemistry.
Catalyst in Chemical Reactions
“3-(3-Chloropropyl)pyridine” can also be used as a catalyst in certain chemical reactions . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
Research and Development
With more than 7000 piperidine-related papers published during the last five years , “3-(3-Chloropropyl)pyridine” is a compound of significant interest in the field of research and development. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Safety and Hazards
When handling 3-(3-Chloropropyl)pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Piperidines, a class of compounds to which 3-(3-Chloropropyl)pyridine belongs, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Wirkmechanismus
Target of Action
Pyridine derivatives are known to have a broad spectrum of pharmacological properties, which suggests that they may interact with multiple targets .
Mode of Action
It’s known that pyridine derivatives can act as substrates for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions could potentially lead to the formation of biologically active compounds.
Biochemical Pathways
Pyridine derivatives are known to exhibit a range of pharmacological effects, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Chloropropyl)pyridine is limited . It’s known that pyridine-n-oxide, a metabolite of pyridine, is excreted in the urine of various animal species, accounting for 10% to 40% of the administered dose . This suggests that 3-(3-Chloropropyl)pyridine may have similar pharmacokinetic properties.
Result of Action
Given that pyridine derivatives are known to have a broad spectrum of pharmacological properties, it’s likely that 3-(3-chloropropyl)pyridine could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-(3-chloropropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMAZKNPBZDWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276837 | |
| Record name | 3-(3-chloropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21011-66-5 | |
| Record name | 3-(3-chloropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















